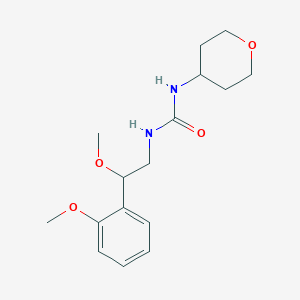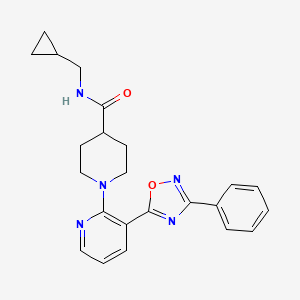![molecular formula C9H22ClNO B2568858 N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride CAS No. 2305252-34-8](/img/structure/B2568858.png)
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, utilizing a methodology that enables the efficient synthesis of a wide range of highly enantioenriched amines. This approach is facilitated by the tert-butanesulfinyl group, which activates the imines for nucleophilic addition and serves as a chiral directing group. The process allows for the synthesis of various amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the method's versatility and efficiency (Ellman, Owens, & Tang, 2002).
Nitroxide-Mediated Photopolymerization
A novel alkoxyamine compound, with a chromophore group directly linked to the aminoxyl function, is introduced as a photoiniferter. This compound undergoes photodecomposition under UV irradiation to generate corresponding alkyl and nitroxide radicals. The study demonstrates significant changes in the photophysical or photochemical properties of the starting chromophore, with experimental and computational evidence suggesting efficient pathways for bond dissociation under UV irradiation. The efficiency of this compound as a photoinitiator and its application in nitroxide-mediated photopolymerization are discussed, indicating its potential in developing advanced polymer materials (Guillaneuf et al., 2010).
Propriétés
IUPAC Name |
N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJOEIYMKLLZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)
![1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568777.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)
![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)
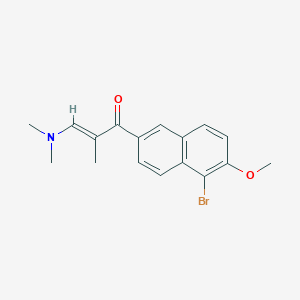

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)
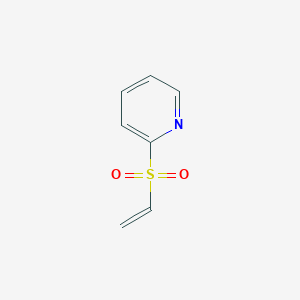
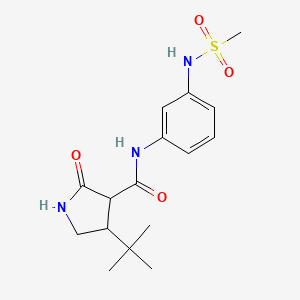
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)
